molecular formula C11H10N2O4 B14246962 1H-imidazole;phthalic acid CAS No. 380914-29-4

1H-imidazole;phthalic acid

Cat. No.: B14246962
CAS No.: 380914-29-4
M. Wt: 234.21 g/mol
InChI Key: WMDREPIZMRNXAT-UHFFFAOYSA-N
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Description

1H-imidazole;phthalic acid: is a compound that combines the structural features of imidazole and phthalic acid Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3, while phthalic acid is a benzene ring with two carboxylic acid groups at the ortho positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-imidazole can be synthesized through various methods, including the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia. Another method is the Van Leusen imidazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and an aldehyde in the presence of a base .

Phthalic acid is typically produced by the catalytic oxidation of ortho-xylene or naphthalene. The process involves the use of a vanadium pentoxide catalyst and air at high temperatures .

Industrial Production Methods: Industrial production of 1H-imidazole involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. Phthalic acid is produced on an industrial scale using continuous flow reactors and catalytic oxidation processes .

Chemical Reactions Analysis

Types of Reactions: 1H-imidazole undergoes various chemical reactions, including:

Phthalic acid can undergo reactions such as:

Common Reagents and Conditions:

Major Products:

    Oxidation of imidazole: Imidazolone derivatives.

    Reduction of imidazole: Imidazolidine.

    Esterification of phthalic acid: Phthalate esters.

Scientific Research Applications

1H-imidazole and phthalic acid have a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-imidazole involves its ability to act as a nucleophile due to the presence of nitrogen atoms in the ring. This allows it to participate in various chemical reactions, including coordination with metal ions and acting as a base in acid-base reactions. Phthalic acid, on the other hand, acts as a dicarboxylic acid and can form esters and amides through nucleophilic acyl substitution reactions .

Comparison with Similar Compounds

Properties

CAS No.

380914-29-4

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

1H-imidazole;phthalic acid

InChI

InChI=1S/C8H6O4.C3H4N2/c9-7(10)5-3-1-2-4-6(5)8(11)12;1-2-5-3-4-1/h1-4H,(H,9,10)(H,11,12);1-3H,(H,4,5)

InChI Key

WMDREPIZMRNXAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)C(=O)O.C1=CN=CN1

Origin of Product

United States

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